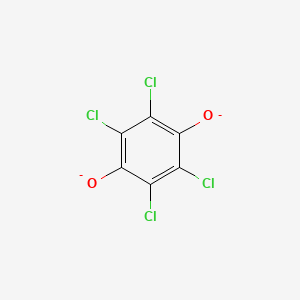
2,3,5,6-Tetrachlorobenzene-1,4-bis(olate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-tetrachlorobenzene-1,4-bis(olate) is dianion of tetrachlorohydroquinone arising from deprotonation of both phenol groups; major species at pH 7.3. It is a conjugate base of a tetrachlorohydroquinone.
Aplicaciones Científicas De Investigación
Synthesis Applications
Synthesis of Tetrachloroisophthalic and Terephthalic Aldehydes : The compound has been used in the synthesis of tetrachloroisophthalic and tetrachloroterephthalic aldehydes from tetrachlorobenzenes. This process involves dichloromethylation and subsequent hydrolysis, leading to the production of stable dicarbonitrile oxides, which are precursors for substituted phenylenebis(isoxazolines) (Belen’kii, Gromova, Lichitskii, & Krayushkin, 1997).
Sterically Encumbered Systems for Low-Coordinate Phosphorus Centers : 2,3,5,6-Tetrachlorobenzene-1,4-bis(olate) is used as a ligand in the synthesis of compounds with two p-phenylene-bridged phosphorus centers. This has led to the development of novel materials with unique properties like low-coordinate phosphorus centers (Shah, Concolino, Rheingold, & Protasiewicz, 2000).
Crystallography and Molecular Structure
- Role in Molecular Symmetry in Solid State : The compound's derivatives have been studied for their crystal structures and molecular symmetry in the solid state, particularly focusing on the compensation of dipole moments in benzene derivatives and their symmetry retention in solid phases (Basaran, Dou, & Weiss, 1992).
Chemical Reactions and Properties
Generation of Arynes from Polyhalogenobenzenes : It is used in the study of generating arynes from polyhalogenobenzenes, demonstrating its reactivity and potential in synthetic organic chemistry (Raymo, Kohnke, Cardullo, Girreser, & Stoddart, 1992).
Formation of Conducting Polymers : This chemical plays a crucial role in the synthesis of conducting polymers from low oxidation potential monomers, indicating its significance in material science and electronics (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
Propiedades
Nombre del producto |
2,3,5,6-Tetrachlorobenzene-1,4-bis(olate) |
|---|---|
Fórmula molecular |
C6Cl4O2-2 |
Peso molecular |
245.9 g/mol |
Nombre IUPAC |
2,3,5,6-tetrachlorobenzene-1,4-diolate |
InChI |
InChI=1S/C6H2Cl4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11/h11-12H/p-2 |
Clave InChI |
STOSPPMGXZPHKP-UHFFFAOYSA-L |
SMILES canónico |
C1(=C(C(=C(C(=C1Cl)Cl)[O-])Cl)Cl)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



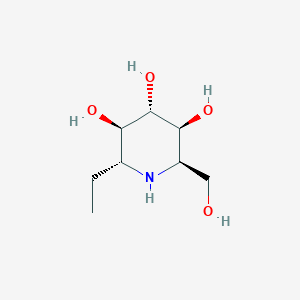

![[(1S,3R,5S,6aS,7R,8R,10S,10aS)-1,3-diacetyloxy-10-hydroxy-7,8-dimethyl-7-[(2E)-3-methylpenta-2,4-dienyl]-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-5-yl] hexanoate](/img/structure/B1250872.png)

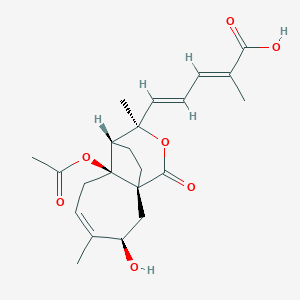
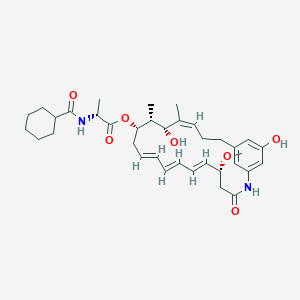
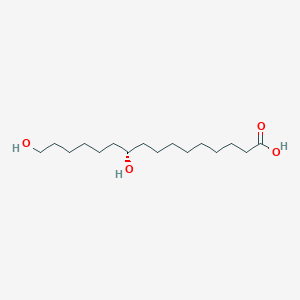
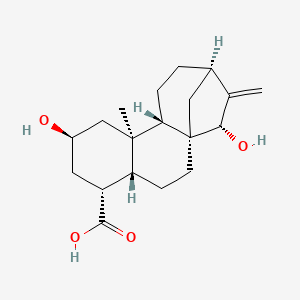
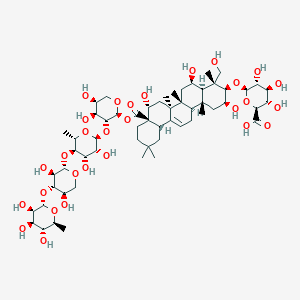
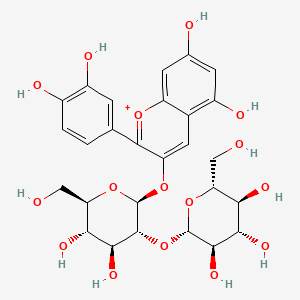


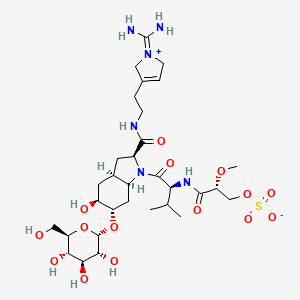
![WURCS=2.0/2,2,1/[hxh][a2122h-1a_1-5]/1-2/a3-b1](/img/structure/B1250887.png)